6alpha-hydroxy Paclitaxel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6alpha-Hydroxy Paclitaxel is a metabolite of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and lung cancers . This compound is derived from the bark of the Pacific yew tree (Taxus brevifolia) and is known for its role in enhancing the therapeutic efficacy of Paclitaxel by improving its pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxy Paclitaxel typically involves the hydroxylation of Paclitaxel. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, specifically CYP2C8 . The reaction conditions often include the presence of NADPH and oxygen, which facilitate the hydroxylation process .
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for hydroxylation . This method is preferred due to its efficiency and scalability compared to traditional chemical synthesis .
化学反応の分析
Types of Reactions: 6alpha-Hydroxy Paclitaxel undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more hydroxylated derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The hydroxyl group can be substituted with other chemical groups to form derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of this compound, each with unique pharmacological properties .
科学的研究の応用
6alpha-Hydroxy Paclitaxel has numerous applications in scientific research:
作用機序
6alpha-Hydroxy Paclitaxel exerts its effects by stabilizing microtubules, similar to Paclitaxel . This stabilization prevents the depolymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound targets the microtubule network within the cell, disrupting the normal function of the cytoskeleton and inhibiting cell division .
類似化合物との比較
Paclitaxel: The parent compound, known for its potent anticancer properties.
Cabazitaxel: Another semi-synthetic derivative used in the treatment of resistant cancers.
Uniqueness: 6alpha-Hydroxy Paclitaxel is unique due to its enhanced pharmacokinetic properties, which can lead to improved therapeutic outcomes compared to its parent compound, Paclitaxel . Its ability to be further modified through chemical reactions also makes it a valuable compound for developing new taxane-based therapies .
特性
IUPAC Name |
[4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCWHEDPSFRTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。